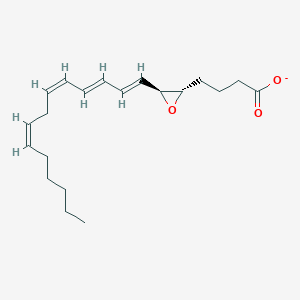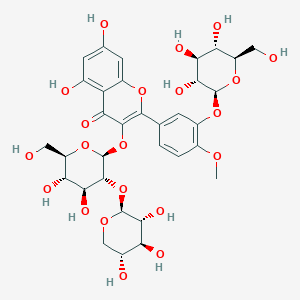
Salzmannianoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salzmannianoside A is a triterpenoid saponin that consists of gypsogenin attached to a alpha-L-rhamnopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl] residue at position 3 via a glycosidic linkage. Isolated from Serjania salzmanniana, it exhibits antifungal and molluscicidal activities. It has a role as a molluscicide, an antifungal agent and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a trisaccharide derivative and a monocarboxylic acid. It derives from a gypsogenin.
Applications De Recherche Scientifique
Novel Lipoprotein Nanoparticle System for Membrane Proteins
A significant challenge in membrane protein research is solubilizing and stabilizing these proteins for study. Traditional detergents often destabilize proteins and are incompatible with many structural and biophysical studies. The introduction of a saposin-lipoprotein nanoparticle system, Salipro, addresses this by reconstituting membrane proteins within a lipid environment stabilized by saposin proteins. This method has facilitated high-resolution structural studies of complex membrane proteins like the bacterial peptide transporter PeptTSo2 through cryo-electron microscopy (cryo-EM), offering a promising avenue for detailed membrane protein analysis in a functional state (Frauenfeld et al., 2016).
Population Structure and Biogeography
Research on the population structure of Hypochaeris salzmanniana, related to Salzmannianoside A by genus, provides insights into the genetic diversity and biogeographical patterns influenced by Quaternary sea-level changes. This study used amplified fragment length polymorphisms (AFLPs) to analyze genetic diversity across populations in Spain and Morocco, revealing significant differentiation and suggesting ancient separations shaped by Pleistocene glaciations. Such findings contribute to our understanding of plant population dynamics in response to historical climate shifts and can inform conservation strategies for endemic species (Ortiz et al., 2007).
Advances in Biomolecular Solvation Software
The Adaptive Poisson–Boltzmann Solver (APBS) software is crucial for studying solvation and electrostatics in biomolecular systems, directly impacting our understanding of membrane proteins and their interactions. Continuous updates to APBS, including new solvers and models, enhance its application to a broader range of biomolecular studies. Such advancements enable more accurate modeling of complex biological processes, including those involving membrane proteins, thereby contributing to drug discovery and biochemical research (Jurrus et al., 2017).
Self-Incompatibility and Floral Parameters
Studies on Hypochaeris species, including H. salzmanniana, investigate the relationship between self-incompatibility mechanisms and floral traits, offering insights into plant reproductive strategies and evolution. Understanding these mechanisms can inform breeding programs and conservation efforts, particularly for species with complex breeding systems and those facing environmental changes (Ortiz et al., 2006).
Propriétés
Formule moléculaire |
C47H74O17 |
|---|---|
Poids moléculaire |
911.1 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H74O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,21-22,24-40,48,50-56H,9-20H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |
Clé InChI |
SKHHYJVYSRMYHD-YDIXZRNLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
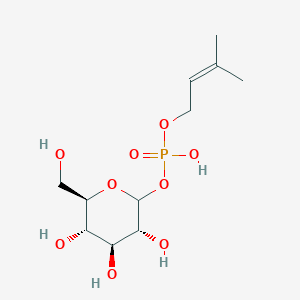
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
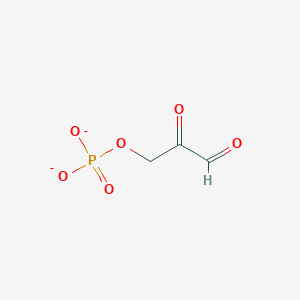
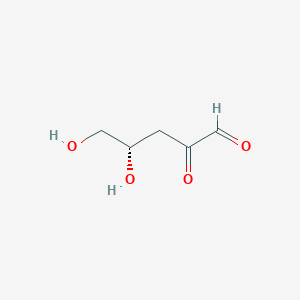
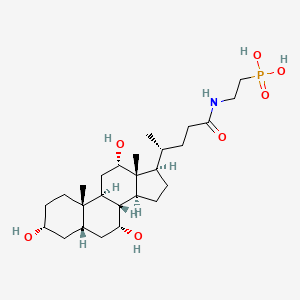
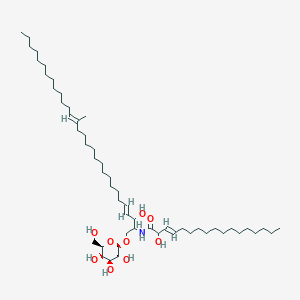
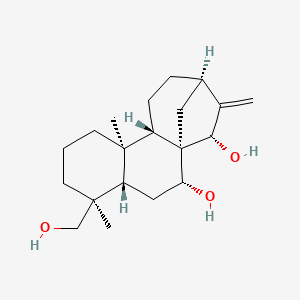
![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
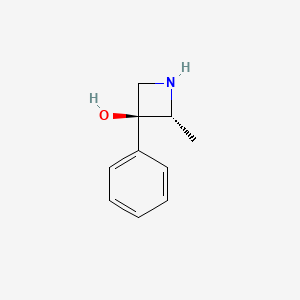
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)

